N,N-Bisisopropyl-3-phenyl-2-propenamine

Analytical method validation Pharmaceutical impurity profiling HPLC/UPLC separation

N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2), also known as (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine or Tolterodine Impurity B/Impurity 5, is a synthetic tertiary allylamine (C15H23N, MW 217.35 g/mol). It is a well-characterized (E)-stereoisomer that exists as a yellow oil at ambient temperature and is soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
CAS No. 87462-12-2
Cat. No. B128294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bisisopropyl-3-phenyl-2-propenamine
CAS87462-12-2
SynonymsN,N-Bis(1-methylethyl)-3-phenyl-2-propen-1-amine;  N,N-Diisopropyl-3-phenyl-2-propenamine; 
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCC(C)N(CC=CC1=CC=CC=C1)C(C)C
InChIInChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+
InChIKeyQOHVOTFSKSSADY-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bisisopropyl-3-phenyl-2-propenamine CAS 87462-12-2 – Pharmaceutical Impurity Reference Standard Procurement Guide


N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2), also known as (E)-N,N-diisopropyl-3-phenylprop-2-en-1-amine or Tolterodine Impurity B/Impurity 5, is a synthetic tertiary allylamine (C15H23N, MW 217.35 g/mol). It is a well-characterized (E)-stereoisomer that exists as a yellow oil at ambient temperature and is soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol . The compound is recognized in pharmacopoeial compendia as a specified impurity of the antimuscarinic drug Tolterodine tartrate, serving as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production [1]. Its primary value proposition lies in its well-defined structural identity and role as a regulatory impurity marker, which distinguishes it from generic cinnamylamine derivatives.

Reference Class Pharmacopoeia-specified Tolterodine Impurity B standard
Workflow Fit Analytical method validation and quality control release
Selection Logic Distinct (E)-stereoisomer with full orthogonal spectral identity

Why Generic Cinnamylamine Analogs Cannot Replace N,N-Bisisopropyl-3-phenyl-2-propenamine in Tolterodine Analytical Quality Systems


Superficial structural similarity between N,N-Bisisopropyl-3-phenyl-2-propenamine and other cinnamylamine analogs does not translate to functional interchangeability in regulated pharmaceutical analysis. This compound carries a specific pharmacopoeial designation (Tolterodine Impurity B / Impurity 5) that ties its identity to a distinct retention time, mass spectrum, and NMR fingerprint relative to Tolterodine API [1]. The British Pharmacopoeia and European Pharmacopoeia assign relative retention times to individual impurities, meaning that a generic substituted cinnamylamine with a slightly different N-substitution (e.g., N,N-dimethyl or N,N-diethyl) or a different olefin geometry would elute at a different position and could not serve as a valid system suitability marker [2]. Furthermore, Tolterodine process-related impurities are regulated under ICH Q3A/B guidelines with quantification thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15% for a 2 g/day maximum dose), mandating the use of an authenticated, structurally confirmed reference standard rather than a generic surrogate [3].

Identity Generic cinnamylamine analogs lack the pharmacopoeial designation and specified retention behavior required for system suitability.
Regulatory ICH Q3A/B thresholds mandate structurally authenticated standards; surrogate analogs with differing N-alkylation or olefin geometry cannot substitute.
Spectral Proof Under-characterized cinnamylamines relying only on HPLC purity may not meet orthogonal identity confirmation requirements for GMP reference use.

N,N-Bisisopropyl-3-phenyl-2-propenamine Quantitative Differentiation Evidence: A Procurement-Focused Comparison


Chromatographic Resolvability from Tolterodine API: A Critical Separation Efficiency Metric

N,N-Bisisopropyl-3-phenyl-2-propenamine (Tolterodine Impurity B) presents a distinct chromatographic separation challenge relative to Tolterodine API. In British Pharmacopoeia test conditions, the retention time of Tolterodine is approximately 7 minutes; however, published Chinese Pharmacopoeia-related method development studies report that Impurity B (this compound) co-elutes in close proximity to the Tolterodine parent peak under standard isocratic conditions, requiring specialized gradient elution to achieve baseline resolution (Resolution Rs > 1.5) [1][2]. In contrast, Tolterodine Impurity A ((3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol) and Impurity E (desalkyl Tolterodine) are more readily resolved from the API using simpler mobile-phase compositions, making Impurity B a more stringent benchmark for system suitability testing and a more demanding reference standard purchase [3].

Chromatographic Resolvability
Cross-study comparable
Co-elutes near Tolterodine API (~7 min); requires optimized gradient elution to achieve Rs > 1.5, unlike Impurities A and E which resolve under standard isocratic conditions.
Supports selection as a stringent system suitability benchmark for method validation.
Method development context; retention may shift with column and mobile-phase variations.
Analytical method validation Pharmaceutical impurity profiling HPLC/UPLC separation

LogP-Based Hydrophobicity Differentiation Versus Tolterodine API and Related Impurities

N,N-Bisisopropyl-3-phenyl-2-propenamine (CAS 87462-12-2) has a calculated LogP of 3.82 (CLogP), which is significantly higher than Tolterodine API (Tolterodine: LogP 2.87 ± 0.41, experimental; Polar Surface Area (PSA) 43.70 Ų) [1]. Among Tolterodine process impurities, Impurity B is one of the most lipophilic species; for example, Tolterodine Impurity E (desalkyl metabolite) has a higher PSA and lower predicted LogP due to the presence of a phenolic -OH group, making it more hydrophilic [2]. This pronounced lipophilicity differential directly influences chromatographic behavior in reversed-phase HPLC, where Impurity B will exhibit longer retention on C18 columns compared to more polar impurities, demanding careful optimization of organic modifier gradients. Additionally, this property has implications for extraction recovery and matrix interference in LC-MS/MS bioanalytical methods where Impurity B must be distinguished from endogenous plasma components.

LogP Differentiation
Cross-study comparable
LogP ~3.82 (calculated) vs. Tolterodine API LogP ~2.87; corresponds to ~9-fold greater organic-phase partitioning.
Guides reversed-phase retention prediction and extraction method optimization.
Computational LogP; experimental confirmation may refine chromatographic modeling.
Physicochemical profiling LogP prediction Impurity fate and transport

Structural Confirmation by Multi-Spectral Fingerprint: 1H NMR, MS, and IR Data Supporting Identity Verification

N,N-Bisisopropyl-3-phenyl-2-propenamine is available with a complete spectral fingerprint that includes 1H NMR, FTIR, and two MS (GC) spectra, enabling unequivocal identity confirmation at the time of receipt [1]. The 1H NMR spectrum shows characteristic signals for the isopropyl CH3 groups at δ 1.2–1.4 ppm, the allylic CH2 at δ ~3.0–3.2 ppm, the methine protons of the isopropyl groups at δ ~3.0–3.2 ppm, the olefinic protons at δ 6.2–6.5 ppm, and the aromatic protons at δ 7.1–7.4 ppm, fully consistent with the (E)-configuration . This multi-spectral package distinguishes the product from generic, under-characterized cinnamylamines that may only carry a certificate of analysis (CoA) with HPLC purity data but lack orthogonal spectroscopic confirmation. For regulated pharmaceutical impurity reference use, the availability of authenticated spectral data is a prerequisite under ICH Q6A and Q7A guidelines for reference standard qualification.

Multi-Spectral Identity
Supporting evidence
Orthogonal 1H NMR, FTIR, and two MS (GC) spectra confirm (E)-configuration; distinguishes from under-characterized generic analogs.
Reduces misidentification risk in GMP reference standard qualification.
Spectral data availability from supplier and SpectraBase; verify batch-specific spectra upon receipt.
Structural elucidation Spectroscopic characterization Reference standard authenticity

Synthetic Conversion Efficiency: Use as a Key Intermediate in Tolterodine Synthesis

N,N-Bisisopropyl-3-phenyl-2-propenamine serves as a critical penultimate intermediate in patented Tolterodine synthetic routes. In US Patent 8,193,391 B2, 10.2 g of the compound is reacted with p-cresol (20.5 g) in methanesulfonic acid at 130°C for 6 hours to yield 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine (Tolterodine base) with a recrystallized yield of 85% and an HPLC purity of 99.5% (achiral) [1]. Additionally, the synthesis of this intermediate itself from cinnamyl chloride and diisopropylamine proceeds with 96% conversion after 24 hours of reflux in toluene/methanol with potassium carbonate . This well-documented synthetic utility distinguishes the compound from other cinnamylamines such as N,N-dimethylcinnamylamine or N,N-diethylcinnamylamine, which have not been demonstrated as efficient intermediates in Tolterodine synthesis and would lead to lower yields or require additional synthetic steps.

Synthetic Conversion
Direct head-to-head comparison
85% isolated yield to Tolterodine base with 99.5% HPLC purity; alternative N-substituted cinnamylamines lack demonstrated synthetic utility.
Reported process intermediate efficiency supports synthetic route development.
Patent-specified conditions; batch-specific conversion consistency should be evaluated.
Process chemistry Synthetic intermediate utility Tolterodine synthesis

Procurement-Relevant Application Scenarios for N,N-Bisisopropyl-3-phenyl-2-propenamine CAS 87462-12-2


Pharmaceutical Reference Standard for Tolterodine Impurity B Analytical Method Validation (AMV) and Quality Control (QC)

This compound is the primary chemical reference standard for Tolterodine Impurity B, required for the validation of HPLC/UPLC methods for the detection and quantification of related substances in Tolterodine tartrate API and finished dosage forms. The validated separation conditions resolve Impurity B from Tolterodine and other specified impurities (A, E, F) per BP/EP monographs, using a gradient RP-C18 column (250 mm × 4.6 mm, 5 μm) with methanol–ammonium formate buffer at 215 nm detection [1]. Pharmacopoeial standards demand that any single unknown impurity be ≤0.10% and total impurities ≤0.5%, making a highly characterized, authenticated batch of this compound indispensable for demonstrating method specificity and accuracy [2].

Synthetic Process Intermediate for Tolterodine and Structurally Related 3,3-Diphenylpropylamine Drug Candidates

This compound serves as a penultimate intermediate in the patented synthesis of Tolterodine (US 8,193,391 B2). The reaction with p-cresol in methanesulfonic acid proceeds with 85% isolated yield and enables access to both racemic Tolterodine (after direct reaction) and enantiomerically pure (R)-Tolterodine (after chiral resolution of the resulting product) [3]. The general reaction pathway is also applicable to other substituted phenols for the synthesis of 3,3-diphenylpropylamine analogs, making this intermediate valuable for medicinal chemistry programs exploring novel muscarinic receptor antagonists.

System Suitability and Chromatographic Retention Time Marker in Pharmacopoeial Impurity Testing

Because Tolterodine Impurity B exhibits relative retention properties that are highly sensitive to minor changes in mobile-phase pH, organic solvent composition, and column temperature, it is an ideal system suitability marker for RP-HPLC impurity methods. Laboratories can use a certified batch of this compound to generate reference chromatograms, establish relative retention time (RRT) values against Tolterodine (BP: Tolterodine ~7 min; Impurity E ~0.9 relative to Tolterodine), and verify that the analytical system is capable of resolving the critical pair (Impurity B and Tolterodine) with Rs ≥ 1.5 [1].

Application
Selection Property
Validation Focus
AMV and QC Reference Standard
Pharmacopoeia-specified Impurity B identity and resolution challenge
Method specificity for critical pair separation and system suitability
Synthetic Process Intermediate
Diisopropyl-substituted allylamine with established conversion data
Batch conversion efficiency and purity for Tolterodine analog synthesis
System Suitability Marker
Sensitive retention-time response to chromatographic conditions
Relative retention time reproducibility and critical pair resolution

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